molecular formula C14H18F3NO3 B14798535 tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate

tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate

Cat. No.: B14798535
M. Wt: 305.29 g/mol
InChI Key: JIHNFKLLIFSCHO-SECBINFHSA-N
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Description

tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate (CAS: 1246220-99-4) is a chiral carbamate derivative widely utilized as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) . Its structure features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a 2,4,5-trifluorophenyl substituent. The compound’s stereochemistry (R-configuration at the propan-2-yl carbon) is critical for its role in enantioselective drug synthesis, particularly in central nervous system (CNS) or antiviral therapeutics. Evidence from patent literature indicates its use in condensation reactions with heterocyclic amines (e.g., triazolopyrazines) to form advanced intermediates, which are subsequently deprotected to yield target APIs .

Properties

Molecular Formula

C14H18F3NO3

Molecular Weight

305.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate

InChI

InChI=1S/C14H18F3NO3/c1-14(2,3)21-13(20)18-9(7-19)4-8-5-11(16)12(17)6-10(8)15/h5-6,9,19H,4,7H2,1-3H3,(H,18,20)/t9-/m1/s1

InChI Key

JIHNFKLLIFSCHO-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: NaOCH3, NH3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of specific binding sites and reaction pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of enzyme inhibitors and receptor modulators.

Industry

Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This property is utilized in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate and analogous carbamate derivatives:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications
This compound C₁₄H₁₇F₃NO₃ 316.29 g/mol 2,4,5-Trifluorophenyl, hydroxyl 1246220-99-4 API intermediate (antiviral/CNS drugs)
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate C₂₀H₂₃NO₃ 337.41 g/mol Biphenyl-4-yl, hydroxyl 1426129-50-1 Research chemical (no specified hazards)
tert-Butyl ((1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate C₁₄H₂₁NO₄ 267.32 g/mol Phenyl, two hydroxyl groups 1294479-62-1 Chiral building block for glycosidase inhibitors
tert-Butyl (1-oxo-1-(4-Phenylpiperazin-1-yl)propan-2-yl)-carbamate C₁₈H₂₅N₃O₃ 331.41 g/mol 4-Phenylpiperazinyl, ketone Not provided Antiseizure/antinociceptive drug candidate

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties The 2,4,5-trifluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the biphenyl or phenyl substituents in analogs . Fluorine atoms increase electronegativity, improving membrane permeability and bioavailability in drug candidates.

Stereochemical Impact

  • The (R)-configuration in the target compound is critical for binding to chiral targets (e.g., enzymes or receptors). In contrast, the (1S,2R)-dihydroxy analog exhibits distinct hydrogen-bonding capabilities due to its diol structure, making it suitable for glycosidase inhibitor synthesis .

Synthetic Utility

  • The target compound is optimized for Boc-deprotection under mild acidic conditions, enabling efficient generation of primary amines in API synthesis .
  • The piperazine-containing analog () demonstrates broader pharmacological activity due to the 4-phenylpiperazinyl group, a common motif in CNS drugs targeting serotonin or dopamine receptors .

Biological Activity

tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate, also known by its CAS number 1246220-99-4, is a compound that has garnered attention for its potential biological activities. The trifluoromethyl group and the carbamate moiety in its structure suggest possible interactions with biological targets, making it a subject of research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H18F3NO, with a molecular weight of approximately 273.3 g/mol. Its structure features a tert-butyl group and a trifluorophenyl substituent that significantly influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties. The specific biological activities of this compound are still under investigation, but some potential activities include:

  • Antioxidant Activity : Similar compounds have shown the ability to mitigate oxidative stress by enhancing antioxidant enzyme activities. This suggests that this compound may also possess antioxidant properties .
  • Neuroprotective Effects : There is evidence from related compounds indicating potential neuroprotective effects through mechanisms that reduce oxidative toxicity in neuronal cells .
  • Anticancer Properties : The incorporation of the trifluoromethyl group has been linked to increased potency in inhibiting certain cancer cell lines, suggesting that this compound may also exhibit anticancer activity .

In Vitro Studies

A series of in vitro studies have been conducted on structurally similar compounds to assess their biological activities:

CompoundActivityReference
2,6-Di-tert-butylphenolAntioxidant; Neuroprotective
2,4-Di-tert-butylphenolAnticancer; Anti-inflammatory
Trifluoromethyl derivativesEnhanced enzyme inhibition

These studies suggest that modifications in the structure can lead to significant changes in biological activity.

In Vivo Studies

In vivo studies have indicated that compounds with similar structural features can provide protective effects against various forms of toxicity. For example, derivatives of phenolic antioxidants have demonstrated protective roles against liver damage and oxidative stress in rodent models .

Q & A

Q. What are the recommended storage and handling protocols to maintain the stability of tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate?

  • Methodological Answer: Store the compound in a sealed container under refrigeration (2–8°C) in a dry environment to prevent hydrolysis or thermal decomposition. Avoid exposure to incompatible materials such as strong acids/bases or oxidizing agents, as these may degrade the carbamate group. Use inert atmospheres (e.g., nitrogen) during handling to minimize oxidation risks . Personal protective equipment (PPE), including chemical goggles and gloves, is mandatory to prevent skin/eye contact, as per SDS guidelines .

Q. What synthetic strategies are validated for preparing this compound?

  • Methodological Answer: A key route involves condensation of 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butyric acid with a triazolopyrazine derivative in the presence of a catalyst (e.g., compound of formula V in ). Asymmetric methods, such as enantioselective Mannich reactions or chiral resolution, are critical for achieving the (R)-configuration . Reaction monitoring via TLC or HPLC ensures intermediate purity before carbamate protection.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hazard data (e.g., toxicity, flammability) across safety data sheets for this compound?

  • Methodological Answer: Discrepancies in SDS hazard classifications (e.g., "no data" vs. specific precautions) require cross-referencing regulatory databases (e.g., ECHA, PubChem) and conducting empirical risk assessments. For example, while some SDS report no acute toxicity , others note potential decomposition products like carbon monoxide under fire . Precautionary measures (e.g., fume hoods, CO detectors) should be implemented despite data gaps. Peer-reviewed studies on analogous carbamates can inform safety protocols .

Q. What advanced analytical techniques are optimal for confirming enantiomeric purity and structural integrity?

  • Methodological Answer:
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection to separate enantiomers. Validate method robustness using racemic mixtures .
  • NMR with Chiral Shift Reagents : Europium-based reagents induce distinct splitting patterns for (R)- and (S)-enantiomers in 1^1H or 19^{19}F NMR .
  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures, particularly for intermediates in asymmetric syntheses .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in catalytic transformations?

  • Methodological Answer: The 2,4,5-trifluorophenyl group enhances electron-withdrawing effects, stabilizing transition states in nucleophilic reactions (e.g., SN2 substitutions). Computational studies (DFT) can predict regioselectivity in cross-coupling reactions. Experimentally, monitor reaction kinetics under varying conditions (solvent polarity, temperature) to optimize yields. Note that fluorine atoms may participate in hydrogen bonding, affecting crystallization behavior .

Q. What degradation pathways are observed under thermal stress, and how can they be mitigated during high-temperature reactions?

  • Methodological Answer: Thermogravimetric analysis (TGA) and DSC reveal decomposition onset at ~200°C, releasing CO and NOx_x . Mitigation strategies include:
  • Using low-boiling solvents (e.g., THF, EtOAc) to enable reflux below decomposition thresholds.
  • Incorporating scavengers (e.g., molecular sieves) to trap reactive byproducts.
  • Real-time monitoring via FTIR or mass spectrometry to detect hazardous gas evolution .

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